molecular formula C13H16BrNO B7936292 N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine

N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine

Cat. No.: B7936292
M. Wt: 282.18 g/mol
InChI Key: MYWCXKJROJKRMT-UHFFFAOYSA-N
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Description

N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is a synthetic organic compound characterized by the presence of a brominated phenyl ring, an allyloxy group, and a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:

    Bromination: The starting material, 2-hydroxy-5-methylbenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.

    Allylation: The brominated intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the allyloxy derivative.

    Cyclopropanation: The allyloxy derivative is subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.

    Amination: Finally, the cyclopropanated intermediate is treated with an amine source, such as ammonia or an amine derivative, to form the desired cyclopropanamine compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the allyloxy group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Epoxides or other oxygenated derivatives.

    Reduction: Dehalogenated or hydrogenated products.

Scientific Research Applications

N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-chloro-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine: Similar structure with a chlorine atom instead of bromine.

    N-{[2-bromo-5-(methoxy)phenyl]methyl}cyclopropanamine: Similar structure with a methoxy group instead of an allyloxy group.

    N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]ethyl}amine: Similar structure with an ethylamine group instead of a cyclopropanamine group.

Uniqueness

N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is unique due to the combination of its brominated phenyl ring, allyloxy group, and cyclopropanamine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[(2-bromo-5-prop-2-enoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-2-7-16-12-5-6-13(14)10(8-12)9-15-11-3-4-11/h2,5-6,8,11,15H,1,3-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWCXKJROJKRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)Br)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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